9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

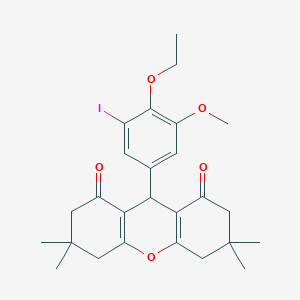

The compound 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative characterized by a central bicyclic xanthene core substituted with methyl groups at positions 3,3,6,6 and a phenyl ring at position 7. The phenyl ring features unique substituents: an ethoxy group at position 4, an iodine atom at position 3, and a methoxy group at position 8. This combination of substituents distinguishes it from other xanthene derivatives, which typically exhibit variations in the phenyl ring’s substituents (e.g., hydroxy, methoxy, halogen, or alkyl groups) .

Below, we present a detailed comparison with these analogs.

Properties

IUPAC Name |

9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31IO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOQKJZWMDCJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative known for its diverse biological activities. This article explores its biological activity based on various studies and research findings.

- Molecular Formula : C26H31IO5

- Molar Mass : 550.42581 g/mol

- CAS Number : 328243-58-9

Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study highlighted the potential of similar xanthene derivatives in reducing oxidative stress markers in vitro and in vivo models .

Anticancer Activity

Several studies have reported the anticancer properties of xanthene derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro tests have shown that it possesses activity against a range of bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanisms through which the compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been noted to inhibit trypanothione reductase (TryR), an enzyme critical for maintaining redox balance in certain pathogens .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptosis via the intrinsic pathway by releasing cytochrome c from mitochondria and activating caspases .

- Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

This data suggests a significant anticancer potential of the compound at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate promising antimicrobial properties that warrant further investigation.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure shares the xanthene-dione core with analogs but differs in the substituents on the phenyl ring. Key structural variations among analogs include:

*Calculated based on substituent contributions.

Key Observations :

Key Observations :

Physicochemical Properties

Substituents significantly influence properties like logP, solubility, and crystallinity:

*Estimated using fragment-based methods.

Key Observations :

- The iodine atom in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to methoxy or chloro analogs.

- Crystallographic studies of analogs (e.g., ) reveal that substituents like hydroxy or methoxy groups stabilize crystal lattices via H-bonding, whereas bulky groups (e.g., iodine) may reduce crystallinity.

Key Observations :

- Anticancer activity, as seen in compound 124 , suggests structural motifs (e.g., substituted phenyl rings) are critical for bioactivity.

Preparation Methods

Knoevenagel-Michael Reaction Mechanism

In a representative procedure, dimedone (1.0 equiv) reacts with dihydro-2H-pyran in the presence of citric acid (0.3 M) at 90°C for 8 hours. The reaction proceeds through enol formation, Knoevenagel adduct generation, and subsequent Michael addition to yield the bicyclic xanthene core. For the target compound, the aldehyde precursor must carry the 4-ethoxy-3-iodo-5-methoxyphenyl group.

Key Reaction Parameters:

-

Catalyst : Citric acid (0.3 M)

-

Temperature : 90°C

Iodination Strategies

Electrophilic Aromatic Iodination

Direct iodination of the pre-assembled 4-ethoxy-5-methoxyphenyl-xanthene derivative using ICl or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃).

Optimized Conditions:

Metal-Mediated Iodine Transfer

Palladium-catalyzed reactions using aryl boronic acids and iodine sources (e.g., CuI) show potential but require further validation for this substrate.

Purification and Characterization

Isolation Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.